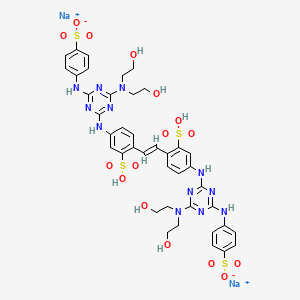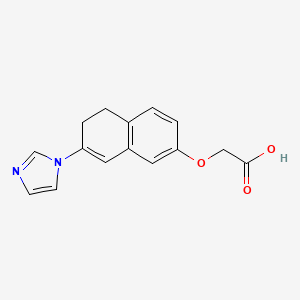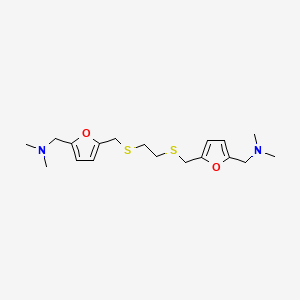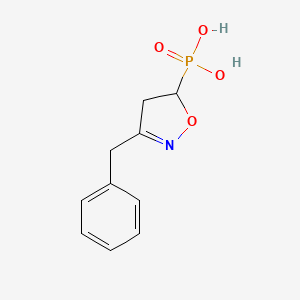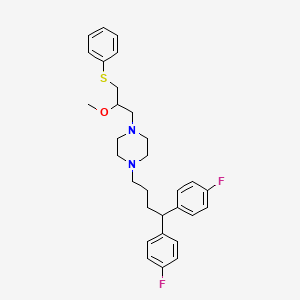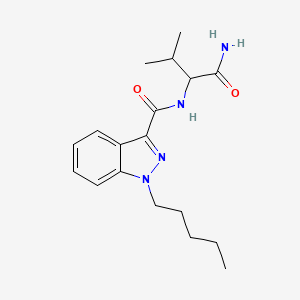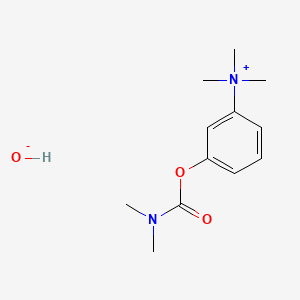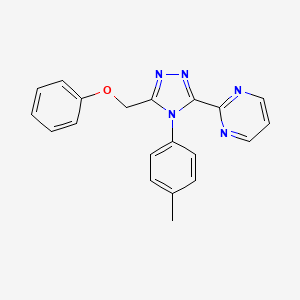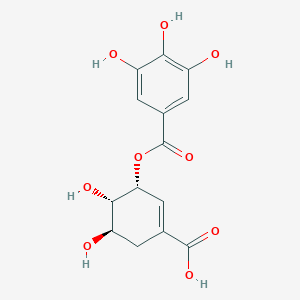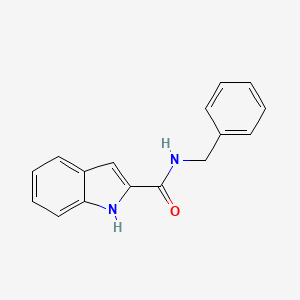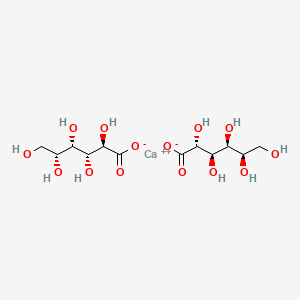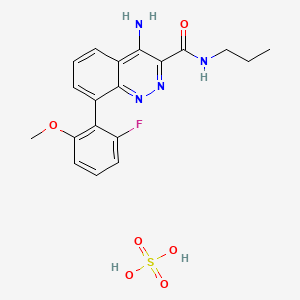
Morpholinium, 4,4'-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide is a chemical compound with the molecular formula C20H42I2N4O2 and a molecular weight of 624.4 g/mol. This compound is known for its unique structure, which includes morpholinium and piperazine moieties linked by diethylene bridges and terminated with methyl groups. The presence of iodine atoms further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide typically involves the reaction of morpholine and piperazine with diethylene glycol dichloride, followed by methylation and iodination steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process includes the purification of the final product through crystallization or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholinium derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or functionalized derivatives.
Scientific Research Applications
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-ethyl-, diiodide): Similar structure but with ethyl groups instead of methyl groups.
Piperazinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide): Contains piperazinium instead of morpholinium moieties.
Uniqueness
Morpholinium, 4,4’-(1,4-piperazinediyldiethylene)bis(4-methyl-, diiodide is unique due to its specific combination of morpholinium and piperazine moieties, along with the presence of iodine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
111414-37-0 |
|---|---|
Molecular Formula |
C18H38I2N4O2 |
Molecular Weight |
596.3 g/mol |
IUPAC Name |
4-methyl-4-[2-[4-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]piperazin-1-yl]ethyl]morpholin-4-ium;diiodide |
InChI |
InChI=1S/C18H38N4O2.2HI/c1-21(11-15-23-16-12-21)9-7-19-3-5-20(6-4-19)8-10-22(2)13-17-24-18-14-22;;/h3-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
AUMYCVJUZJVZQS-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCOCC1)CCN2CCN(CC2)CC[N+]3(CCOCC3)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


